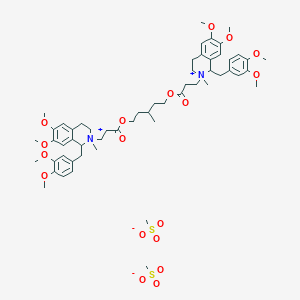

2,2'-(((3-Methylpentane-1,5-diyl)bis(oxy))bis(3-oxopropane-3,1-diyl))bis(1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium) Dimesylate; Atracurium EP Impurity I

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(R,cis)-7-MethylAtracuriumDibesylate is a chemical compound that belongs to the class of neuromuscular blocking agents. It is a derivative of atracurium, which is used to induce muscle relaxation during surgical procedures and mechanical ventilation. This compound is specifically designed to have a more potent and longer-lasting effect compared to its parent compound, atracurium.

Preparation Methods

Synthetic Routes and Reaction Conditions

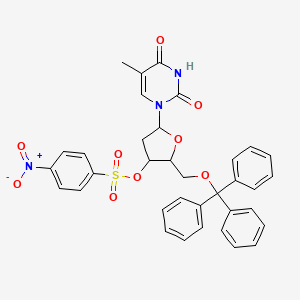

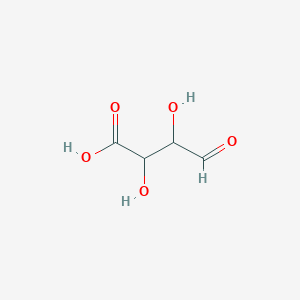

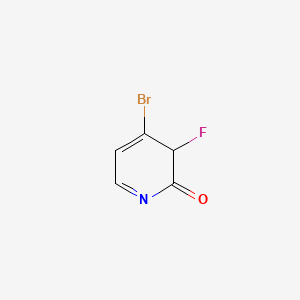

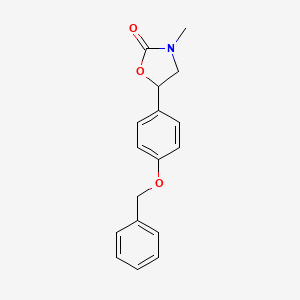

The synthesis of (R,cis)-7-MethylAtracuriumDibesylate involves several steps, starting from the basic building blocks of the molecule. The key steps include the formation of the tetrahydroisoquinoline core, followed by the introduction of the methyl group at the 7th position. The final step involves the formation of the dibesylate salt. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of (R,cis)-7-MethylAtracuriumDibesylate follows a similar synthetic route but on a larger scale. The process is optimized for high yield and purity, with stringent quality control measures in place. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency in the product quality.

Chemical Reactions Analysis

Types of Reactions

(R,cis)-7-MethylAtracuriumDibesylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states, which may affect its potency and stability.

Reduction: Reduction reactions can be used to modify the functional groups in the molecule, potentially altering its pharmacological properties.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, which can be useful in creating analogs with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can produce a variety of analogs with modified functional groups.

Scientific Research Applications

(R,cis)-7-MethylAtracuriumDibesylate has several scientific research applications, including:

Chemistry: Used as a model compound to study the effects of structural modifications on neuromuscular blocking activity.

Biology: Employed in research to understand the mechanisms of neuromuscular transmission and muscle relaxation.

Medicine: Investigated for its potential use in surgical anesthesia and intensive care settings.

Industry: Utilized in the development of new neuromuscular blocking agents with improved properties.

Mechanism of Action

The mechanism of action of (R,cis)-7-MethylAtracuriumDibesylate involves its interaction with cholinergic receptors at the neuromuscular junction. It acts as a non-depolarizing neuromuscular blocking agent, binding to the nicotinic acetylcholine receptors and preventing the binding of acetylcholine. This inhibition blocks the transmission of nerve impulses to the muscles, resulting in muscle relaxation. The compound is metabolized by Hofmann elimination and ester hydrolysis, which contributes to its intermediate duration of action.

Comparison with Similar Compounds

Similar Compounds

Atracurium: The parent compound, which has a shorter duration of action and lower potency compared to (R,cis)-7-MethylAtracuriumDibesylate.

Cisatracurium: An isomer of atracurium with similar properties but less histamine release.

Mivacurium: Another neuromuscular blocking agent with a shorter duration of action.

Uniqueness

(R,cis)-7-MethylAtracuriumDibesylate is unique due to its specific stereochemistry, which contributes to its higher potency and longer duration of action compared to its parent compound, atracurium. Its reduced histamine release and intermediate duration make it a valuable compound in clinical settings where precise control of muscle relaxation is required.

Properties

Molecular Formula |

C56H80N2O18S2 |

|---|---|

Molecular Weight |

1133.4 g/mol |

IUPAC Name |

[5-[3-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]-3-methylpentyl] 3-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate;methanesulfonate |

InChI |

InChI=1S/C54H74N2O12.2CH4O3S/c1-36(20-26-67-53(57)18-24-55(2)22-16-39-32-49(63-8)51(65-10)34-41(39)43(55)28-37-12-14-45(59-4)47(30-37)61-6)21-27-68-54(58)19-25-56(3)23-17-40-33-50(64-9)52(66-11)35-42(40)44(56)29-38-13-15-46(60-5)48(31-38)62-7;2*1-5(2,3)4/h12-15,30-36,43-44H,16-29H2,1-11H3;2*1H3,(H,2,3,4)/q+2;;/p-2 |

InChI Key |

LCSNMJPPGRGUGN-UHFFFAOYSA-L |

Canonical SMILES |

CC(CCOC(=O)CC[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)C)CCOC(=O)CC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C=C6)OC)OC)OC)OC)C.CS(=O)(=O)[O-].CS(=O)(=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Cyano-3-[2-(trifluoromethyl)phenyl]propionic Acid](/img/structure/B12286873.png)

![2-[2-(Benzyloxy)ethoxy]aniline](/img/structure/B12286880.png)

![N-[6-(Aminomethyl)-2-pyridinyl]-N'-ethylurea](/img/structure/B12286944.png)

![(2,5-Dioxopyrrolidin-1-yl) 2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]-3-(pyridin-2-yldisulfanyl)propanoate](/img/structure/B12286956.png)